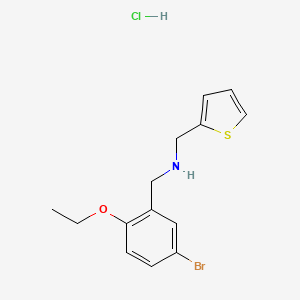![molecular formula C16H22N4O2 B5356433 3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide, also known as EMAP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMAP is a small molecule that is structurally related to the anticancer drug, thalidomide.
Mecanismo De Acción
The mechanism of action of 3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide is not fully understood. However, it is believed that this compound exerts its antiproliferative effects by inhibiting the activity of various enzymes involved in cell growth and division. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its antiproliferative and anti-angiogenic effects, this compound has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide in lab experiments is its relatively simple synthesis method. This compound is also a small molecule, which makes it easier to study its effects on cells and tissues. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide. One area of research is the development of more potent and selective this compound analogs. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This information could be used to develop more targeted therapies for cancer and other diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models of disease.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its antiproliferative, anti-angiogenic, and anti-inflammatory effects make it an attractive candidate for the development of new therapies for cancer and other diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-ethyl-3-methyl-1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester to form the desired product, this compound.
Aplicaciones Científicas De Investigación
3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Propiedades
IUPAC Name |
3-(carbamoylamino)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-3-13-10(2)12-8-11(4-5-14(12)20-13)9-19-15(21)6-7-18-16(17)22/h4-5,8,20H,3,6-7,9H2,1-2H3,(H,19,21)(H3,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNIWBMBQXKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNC(=O)CCNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)

![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![4-(4-fluorophenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5356435.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-ethoxyphenoxy}acetic acid oxalate](/img/structure/B5356442.png)
